Cas no 2249395-64-8 (7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one)
7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one Chemical and Physical Properties
Names and Identifiers
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- Z2950480970
- 7-[2-(1H-pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
- EN300-26598896
- 7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one
- 2249395-64-8
- 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
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- Inchi: 1S/C18H19N3O2/c22-16-13-18(19-16)7-11-21(12-8-18)17(23)14-5-1-2-6-15(14)20-9-3-4-10-20/h1-6,9-10H,7-8,11-13H2,(H,19,22)
- InChI Key: AWFSVYCZBHCDPA-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C(=O)C3=CC=CC=C3N3C=CC=C3)CC2)CC1=O
Computed Properties
- Exact Mass: 309.147726857g/mol
- Monoisotopic Mass: 309.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 600.3±55.0 °C(Predicted)
- pka: 14.98±0.20(Predicted)
7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598896-0.05g |
7-[2-(1H-pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one |
2249395-64-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one
7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one: A Comprehensive Overview
The compound with CAS No. 2249395-64-8, known as 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique spirocyclic structure, which combines a diazaspiro framework with a substituted benzoyl group. The presence of the pyrrole ring within its structure contributes to its intriguing electronic properties and potential bioactivity.
Recent studies have highlighted the importance of spirocyclic compounds like 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one in drug discovery. Researchers have found that such structures can exhibit remarkable pharmacokinetic profiles, making them promising candidates for the development of novel therapeutics. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in oncology and inflammatory diseases.
The synthesis of 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the pyrrole moiety is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have enabled researchers to streamline the production of this compound, making it more accessible for preclinical studies.
In terms of applications, 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one has shown potential in several areas beyond drug discovery. For example, its electronic properties make it a strong candidate for use in organic electronics, particularly in the development of advanced materials for flexible displays and sensors. Additionally, preliminary studies suggest that this compound may exhibit antimicrobial properties, opening up new avenues for its use in biotechnology.
From a structural perspective, the diazaspiro framework of this compound plays a crucial role in its stability and reactivity. The spiro junction creates a rigid three-dimensional structure that enhances molecular recognition and binding affinity to target proteins. This feature is particularly advantageous in drug design, where precise molecular interactions are critical for therapeutic efficacy.
Moreover, the presence of the benzoyl group in 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one introduces additional functional diversity to the molecule. This group can undergo various post-synthetic modifications, allowing researchers to explore different chemical functionalities and optimize the compound's properties for specific applications.
In conclusion, 7-[2-(1H-Pyrrol-1-yl)benzoyl]-1,7-diazaspiro[3.5]nonan-2-one represents a fascinating example of how complex molecular architectures can lead to innovative solutions in science and technology. With ongoing research uncovering new aspects of its chemistry and biology, this compound continues to be a focal point for interdisciplinary collaboration across academia and industry.
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